molecular formula C12H9N3O2 B13035805 2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile

2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile

Cat. No.: B13035805
M. Wt: 227.22 g/mol
InChI Key: INSFERLZQDHICK-UHFFFAOYSA-N
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Description

2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-4’-carbonitrile is a complex organic compound characterized by its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-4’-carbonitrile typically involves the reaction of indene derivatives with imidazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetonitrile, followed by heating the reaction mixture to facilitate the formation of the spiro compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-4’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The spiro structure allows for substitution reactions where different substituents can be introduced at specific positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-4’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-4’-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione
  • 2’,3’-Dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione

Uniqueness

2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-4’-carbonitrile is unique due to its specific spiro structure and the presence of a carbonitrile group. This combination of features provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds .

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

2',5'-dioxospiro[2,3-dihydroindene-1,4'-imidazolidine]-4-carbonitrile

InChI

InChI=1S/C12H9N3O2/c13-6-7-2-1-3-9-8(7)4-5-12(9)10(16)14-11(17)15-12/h1-3H,4-5H2,(H2,14,15,16,17)

InChI Key

INSFERLZQDHICK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=CC=CC(=C31)C#N)C(=O)NC(=O)N2

Origin of Product

United States

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